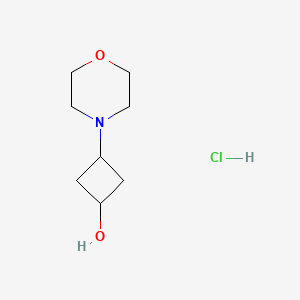

3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride

Description

Properties

IUPAC Name |

3-morpholin-4-ylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8-5-7(6-8)9-1-3-11-4-2-9;/h7-8,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNPALNSKNDIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC(C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-36-1, 1795069-19-0 | |

| Record name | 3-(morpholin-4-yl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,3r)-3-(morpholin-4-yl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Cyclobutane Ring Construction via Photochemical or Thermal [2+2] Cycloaddition

This classical approach involves the [2+2] cycloaddition of suitable alkenes or alkynes, often under UV irradiation or thermal conditions, to generate the cyclobutane ring. For example, the reaction of a suitable alkene with a cyclobutane precursor or a cyclobutane-derivative precursor can produce the cyclobutane core with high stereoselectivity.

Method B: Ring Contraction of Larger Cyclic Structures

Research indicates that pyrrolidine derivatives can undergo ring contraction via hypervalent iodine reagents, leading to cyclobutane derivatives. For instance, the use of hydroxy(tosyloxy)iodobenzene (HTIB) with pyrrolidine substrates facilitates ring contraction through radical pathways, producing cyclobutane derivatives with high stereoselectivity.

Hydrolysis and Salt Formation

Following the formation of the N-morpholine cyclobutane derivative, hydrolysis of ester or amide functionalities (if present) yields the corresponding alcohol. The final step involves converting the free base into its hydrochloride salt through treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether, ethanol).

Representative Synthetic Route Data Table

Research Findings and Insights

Avoidance of Aqueous Media: Several methods emphasize non-aqueous conditions to minimize side-products, as aqueous media can lead to hydrolysis and impurities.

Radical Pathways: Radical trapping experiments suggest that radical intermediates, such as 1,4-biradicals, are involved in ring contraction, which influences the stereoselectivity and yield.

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents like HTIB enhances the efficiency of cyclobutane formation via electrophilic nitrogen transfer, providing high stereoselectivity and yield.

Functionalization Strategies: Nucleophilic substitution and electrophilic amination are effective for introducing the morpholine group, with reaction conditions tailored to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The morpholine ring can undergo substitution reactions with different electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Anxiolytic Properties

Research indicates that 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride may serve as a modulator for neurotransmitter systems, particularly those involving serotonin and norepinephrine. These properties suggest its potential use in treating mood disorders such as depression and anxiety. The compound's ability to influence monoamine reuptake mechanisms positions it as a candidate for further development in psychiatric pharmacotherapy .

Pain Management

The compound has been studied for its analgesic effects. It may modulate pain pathways, making it a candidate for addressing chronic pain conditions. This application is particularly relevant given the ongoing search for non-opioid analgesics in pain management strategies .

Neuroscience Research

Cognitive Enhancement

Studies have explored the effects of this compound on cognitive functions. Its interaction with neurotransmitter systems could potentially enhance cognitive performance or mitigate cognitive decline associated with neurodegenerative diseases .

Neuroprotective Effects

Preliminary findings suggest that this compound may exhibit neuroprotective properties, possibly through the modulation of oxidative stress and inflammation in neural tissues. This aspect is critical for developing treatments for conditions like Alzheimer's disease or Parkinson's disease .

Pharmacological Studies

Drug Development

The synthesis and characterization of this compound have been documented, highlighting its potential as a lead compound in drug discovery programs aimed at developing new therapeutic agents targeting various disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclobutane Cores

2-(Morpholin-4-yl)cyclobutan-1-ol Hydrochloride

- Molecular Formula: C₈H₁₄ClNO₂ (inferred from ).

- Key Differences : Positional isomerism (morpholine at 2-position vs. 3-position) alters steric and electronic properties. The 3-substituted derivative may exhibit enhanced conformational flexibility due to reduced steric hindrance.

- Applications: Not explicitly stated, but cyclobutanol derivatives are often explored as kinase inhibitors or CNS agents .

3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride

- Molecular Formula: C₆H₁₃ClNO (CID 86775604, ).

- Key Differences : Replacement of morpholine with a primary amine-linked ethyl group reduces hydrophilicity. The amine group may facilitate hydrogen bonding in biological targets.

- Applications: Potential as a building block for peptide mimetics or neurotransmitter analogs .

2-Methyl-3-phenylcyclobutan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₆ClN ().

- Key Differences : Aromatic phenyl and methyl substituents introduce lipophilicity, favoring blood-brain barrier penetration. The absence of morpholine reduces solubility but may enhance CNS activity.

- Applications : Structural analogs of this type are common in antipsychotic drug candidates .

Morpholine-Containing Cyclic Compounds

1-(Morpholin-4-yl)-2-hydroxycyclopentane

- Molecular Formula: C₉H₁₇NO₂ ().

- Key Differences : Cyclopentane ring instead of cyclobutane increases ring size, altering conformational dynamics. The larger ring may improve binding to flexible enzyme pockets.

- Applications : Cyclopentane-morpholine hybrids are explored in antiviral and anti-inflammatory agents .

3-(Morpholin-4-yl)sydnonimine Hydrochloride

- Molecular Formula : C₇H₁₁ClN₄O₂ ().

- Key Differences: Sydnonimine core introduces nitric oxide (NO)-releasing properties, differentiating it from cyclobutanol derivatives. Morpholine enhances solubility for cardiovascular applications.

- Applications: NO donors like this are used in angina and hypertension treatment .

Pharmacologically Active Morpholine Derivatives

2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones

- Activity : Antimicrobial (Gram-positive bacteria, Candida albicans). Compounds with morpholinyl-ethyl substituents (e.g., 6c–f in ) showed MIC values <10 µg/mL.

- Comparison: The morpholine-cyclobutanol scaffold may offer improved metabolic stability over thiopyrimidinones due to reduced enzymatic cleavage susceptibility .

Moban (3-Ethyl-1,5,6,7-tetrahydro-2-methyl-5-(4-morpholinylmethyl)-4-oxoindole)

- Activity : Antipsychotic agent targeting dopamine receptors.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|

| 3-(Morpholin-4-yl)cyclobutan-1-ol HCl | ~195.66 | Cyclobutanol, morpholine | High in polar solvents |

| 2-(Morpholin-4-yl)cyclobutan-1-ol HCl | 296.12 | Cyclobutanol, morpholine | Moderate |

| 3-(2-Aminoethyl)cyclobutan-1-ol HCl | 163.63 | Cyclobutanol, primary amine | Moderate |

Biological Activity

3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring and a cyclobutane structure, which contribute to its unique chemical properties. The morpholine moiety is known for its ability to interact with various biomolecules, while the cyclobutane ring provides structural rigidity that can enhance binding affinity to biological targets.

The biological activity of this compound primarily arises from its ability to act as a ligand. It binds to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling processes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties against pathogens like Mycobacterium tuberculosis. A high-throughput screening identified several analogs with promising anti-tubercular activity, suggesting that this compound could be part of a new class of antimycobacterial agents .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may possess anticancer properties, although further investigation is needed to elucidate the specific mechanisms involved.

- Structure-Activity Relationship (SAR) : Studies have explored the SAR of related compounds, indicating that modifications to the morpholine or cyclobutane rings can significantly affect biological activity. For instance, altering substituents on the morpholine ring has been shown to enhance potency against certain biological targets .

Table 1: Summary of Biological Activities

Case Study: Antitubercular Activity

In a study focused on antitubercular compounds, this compound was evaluated alongside other analogs. The results indicated that certain structural modifications led to improved activity against Mycobacterium tuberculosis, highlighting the importance of the morpholine and cyclobutane structures in enhancing efficacy against this pathogen .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(morpholin-4-yl)cyclobutan-1-ol hydrochloride with high purity?

- Methodological Answer : A two-step approach is common: (1) Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by (2) functionalization with morpholine. For example, intermediates like morpholine hydrochloride (used in ’s synthesis of related compounds) can be coupled to cyclobutanols under Mitsunobu or nucleophilic substitution conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry and morpholine integration (e.g., δ ~3.6–3.8 ppm for morpholine protons).

- FT-IR : Peaks at ~3200–3500 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O of morpholine).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally similar morpholine-urea derivatives (e.g., ’s inversion dimers via N–H⋯O bonds) .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Perform pH-dependent solubility studies (e.g., shake-flask method in PBS at pH 7.4). For stability, use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. ’s cyclobutanol derivatives suggest susceptibility to ring-opening under acidic conditions, requiring buffered storage .

Advanced Research Questions

Q. How does the cyclobutane ring’s conformation influence reactivity in cross-coupling reactions?

- Methodological Answer : The puckered cyclobutane ring introduces strain, potentially enhancing reactivity in Suzuki-Miyaura or Buchwald-Hartwig reactions. Computational modeling (DFT) can predict bond angles and strain energy. For example, ’s crystallographic data on morpholine chair conformations can guide steric effect analysis .

Q. What strategies resolve contradictions in reported melting points (e.g., discrepancies between suppliers)?

- Methodological Answer : Discrepancies may arise from polymorphic forms or hydrate variations. Use differential scanning calorimetry (DSC) to identify thermal events (e.g., reports mp 247–251°C for a hydrate; ’s cyclobutanol HCl salt melts lower). Slurry experiments in different solvents can isolate stable polymorphs .

Q. How can hydrogen-bonding networks impact crystallinity and bioavailability?

- Methodological Answer : Analyze single-crystal structures (as in ) to map N–H⋯O/Cl interactions. For bioavailability, compare logP values (experimental vs. computational) and correlate with dissolution rates. Morpholine’s hydrophilic nature may enhance solubility but reduce membrane permeability .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model binding to morpholine-recognizing enzymes. Use pharmacophore models based on ’s indole derivatives, which share morpholine motifs. Validate with SPR or ITC binding assays .

Data Contradiction Analysis

Q. Conflicting data on thermal stability: How to design experiments to clarify degradation pathways?

- Methodological Answer : Combine thermogravimetric analysis (TGA) with GC-MS to identify volatile degradation products. Compare with ’s hydrate decomposition (247–251°C) and ’s anhydrous HCl salt behavior. Isothermal stress testing at 150°C in inert vs. humid atmospheres can isolate oxidative vs. hydrolytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.